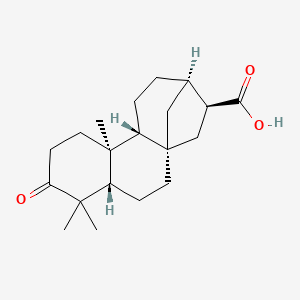

3-Oxokauran-17-oic acid

Description

BenchChem offers high-quality 3-Oxokauran-17-oic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxokauran-17-oic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,4S,9S,10R,13R,14S)-5,5,9-trimethyl-6-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-18(2)14-6-9-20-10-12(13(11-20)17(22)23)4-5-15(20)19(14,3)8-7-16(18)21/h12-15H,4-11H2,1-3H3,(H,22,23)/t12-,13+,14-,15+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXNQVOKZMHGJK-OAAASAAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@H](C4)C(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Oxokauran-17-oic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological significance of ent-3-Oxokauran-17-oic acid, a kaurane (B74193) diterpenoid of interest in natural product chemistry and drug discovery.

Chemical Structure and Identification

ent-3-Oxokauran-17-oic acid is a tetracyclic diterpenoid belonging to the kaurane class. The systematic name for this compound is ent-3-oxokauran-17-oic acid. Its chemical structure is characterized by a kaurane skeleton with a ketone group at the C-3 position and a carboxylic acid group at the C-17 position. The 'ent' prefix indicates that it is the enantiomer of the more common kaurane stereochemistry.

Molecular Formula: C₂₀H₃₀O₃

Molecular Weight: 318.45 g/mol

CAS Registry Number: 151561-88-5

Chemical Structure:

Caption: Potential inhibition of the NF-κB signaling pathway.

Potential Cytotoxic Activity

Diterpenoids are a well-known class of natural products with cytotoxic effects against various cancer cell lines. The potential for ent-3-Oxokauran-17-oic acid to induce apoptosis in cancer cells is a logical area for future investigation.

Logical Flow of Apoptosis Induction:

Caption: Logical relationship for potential apoptosis induction.

Conclusion and Future Directions

ent-3-Oxokauran-17-oic acid is a structurally defined natural product with potential for further pharmacological investigation. The lack of extensive biological data highlights an opportunity for researchers in drug discovery. Future studies should focus on:

-

Total Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive biological screening.

-

Biological Screening: Comprehensive evaluation of its anti-inflammatory, antimicrobial, and cytotoxic activities.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

This technical guide serves as a foundational resource for stimulating further research into the therapeutic potential of ent-3-Oxokauran-17-oic acid.

An In-depth Technical Guide on the Natural Sources and Isolation of 3-Oxokauran-17-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxokauran-17-oic acid is a tetracyclic diterpenoid belonging to the ent-kaurane class of natural products. The kaurane (B74193) skeleton is characterized by a perhydrophenanthrene system fused to a cyclopentane (B165970) ring. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, which include anti-inflammatory, antimicrobial, and cytotoxic effects. This technical guide provides a comprehensive overview of the known natural sources, detailed isolation methodologies, and analytical characterization of 3-Oxokauran-17-oic acid and related compounds, tailored for professionals in phytochemical research and drug development.

Natural Sources of 3-Oxokauran-17-oic Acid and Related Kaurane Diterpenoids

While specific literature detailing the isolation of ent-3-Oxokauran-17-oic acid (CAS No. 151561-88-5) from a definitive natural source is limited, the broader class of ent-kaurane diterpenoids is predominantly found in the plant kingdom, particularly within the Asteraceae family. The genus Wedelia is a prominent source of a rich diversity of kaurane diterpenes.

Key Plant Sources for Kaurane Diterpenoids:

-

Wedelia trilobata : This species is a well-documented source of numerous ent-kaurane diterpenoids. Phytochemical investigations have led to the isolation of various derivatives, suggesting it as a potential, yet unconfirmed, source of 3-Oxokauran-17-oic acid.[1][2][3][4][5]

-

Wedelia paludosa : Another species rich in kaurane diterpenes, from which compounds with structural similarities to 3-Oxokauran-17-oic acid have been isolated.[6]

-

Croton sp. : Some databases indicate the presence of ent-3-Oxokauran-17-oic acid as a natural product within this genus.[7]

-

Annona squamosa : The fruits of this plant have yielded a variety of kaurane derivatives, highlighting the potential of the Annonaceae family as a source.[8]

Due to the lack of explicit quantitative data for 3-Oxokauran-17-oic acid in the reviewed literature, the following table summarizes the occurrence of related kaurane diterpenoids in notable plant sources.

| Plant Species | Family | Plant Part | Isolated Kaurane Diterpenoids (Examples) | Reference |

| Wedelia trilobata | Asteraceae | Whole Plant | 3α-tigloyloxypterokaurene L3, wedelobatins A and B | [1][2] |

| Wedelia paludosa | Asteraceae | Aerial Parts | iso-Kaurenoic acid, methyl iso-kaurenoate | [6] |

| Annona squamosa | Annonaceae | Fruits | Annosquamosin A and B, 16β,17-dihydroxy-ent-kauran-19-oic acid | [8] |

Isolation and Purification Protocols

The isolation of kaurane diterpenoids from plant matrices typically involves a multi-step process of extraction and chromatography. The following is a generalized experimental protocol based on methodologies reported for the isolation of kaurane diterpenes from Wedelia species.

Experimental Protocol: General Isolation of Kaurane Diterpenoids from Wedelia sp.

1. Plant Material Collection and Preparation:

-

Collect fresh aerial parts (leaves, stems) of the target plant species.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

Perform exhaustive extraction of the powdered plant material using a suitable organic solvent. Ethanol or methanol (B129727) are commonly used for initial extraction.

-

Maceration or Soxhlet extraction are common techniques. For maceration, soak the plant powder in the solvent (e.g., 1:10 w/v) for a period of 24-72 hours with occasional agitation. Repeat the process 2-3 times to ensure complete extraction.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

3. Fractionation of the Crude Extract:

-

The crude extract is typically subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Suspend the crude extract in a water-methanol mixture and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (or dichloromethane), ethyl acetate (B1210297), and n-butanol.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those rich in diterpenoids. Kaurane diterpenes are often found in the chloroform and ethyl acetate fractions.

4. Chromatographic Purification:

-

Column Chromatography (CC):

-

Subject the diterpenoid-rich fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or acetone.

-

Collect fractions and monitor by TLC. Combine fractions with similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the fractions obtained from column chromatography using reversed-phase (C18) or normal-phase preparative HPLC.

-

An isocratic or gradient elution with a suitable mobile phase (e.g., methanol-water or acetonitrile-water for reversed-phase) is used to isolate the pure compounds.

-

Monitor the elution using a UV detector.

-

5. Structural Elucidation:

-

The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectroscopy are crucial for determining the carbon skeleton and stereochemistry.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula.

-

Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls (C=O) and hydroxyls (-OH).

-

X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure if suitable crystals can be obtained.

-

Logical Workflow for Isolation and Identification

Caption: General workflow for the isolation and identification of 3-Oxokauran-17-oic acid.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities and signaling pathways of 3-Oxokauran-17-oic acid are not extensively reported, the activities of structurally related kaurane diterpenoids can provide insights into its potential therapeutic applications. Many kaurane diterpenes exhibit anti-inflammatory, antimicrobial, and antitumor properties. For instance, some kaurane diterpenoids have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and immune responses.

Hypothesized Anti-inflammatory Signaling Pathway

The following diagram illustrates a plausible mechanism by which a kaurane diterpenoid like 3-Oxokauran-17-oic acid might exert anti-inflammatory effects through the inhibition of the NF-κB pathway.

Caption: Plausible anti-inflammatory mechanism via NF-κB pathway inhibition.

Conclusion

3-Oxokauran-17-oic acid represents a potentially valuable natural product for drug discovery, given the established biological activities of the kaurane diterpenoid class. While its specific natural sources require further investigation, the genus Wedelia and other related genera within the Asteraceae family are promising starting points for its isolation. The generalized protocols for extraction and purification outlined in this guide provide a solid foundation for researchers to isolate this and other related compounds. Future research should focus on the targeted isolation of 3-Oxokauran-17-oic acid, quantification of its content in various plant sources, and comprehensive evaluation of its pharmacological properties and underlying mechanisms of action. This will be crucial for unlocking its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. ent-Kaurane diterpenoids from the plant Wedelia trilobata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Diterpenoids of Wedelia trilobata (L.) Hitchc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. targetmol.cn [targetmol.cn]

- 8. Identification of ent-16 beta, 17-dihydroxykauran-19-oic acid as an anti-HIV principle and isolation of the new diterpenoids annosquamosins A and B from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate pathway of Kaurane Diterpenoid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthesis pathway of kaurane (B74193) diterpenoids. These tetracyclic diterpenes are crucial intermediates in the biosynthesis of gibberellins, a class of phytohormones that regulate various aspects of plant growth and development. Beyond their role in primary metabolism, kaurane diterpenoids also exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. This document details the enzymatic cascade, presents key quantitative data, outlines experimental protocols for pathway characterization, and provides visual representations of the biochemical transformations.

The Core Biosynthetic Pathway

The biosynthesis of kaurane diterpenoids originates from the general isoprenoid pathway, commencing with the C20 precursor, geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic tetracyclic kaurane skeleton is a multi-step enzymatic process primarily involving three key enzyme classes: ent-copalyl diphosphate (B83284) synthases (CPS), ent-kaurene (B36324) synthases (KS), and ent-kaurene oxidases (KO), the latter being a member of the cytochrome P450 superfamily. Subsequent modifications by other cytochrome P450s lead to the vast diversity of kaurane diterpenoids found in nature.

The initial steps of the pathway are as follows:

-

Formation of ent-Copalyl Diphosphate (ent-CPP): The pathway is initiated by the protonation-initiated cyclization of the acyclic precursor, geranylgeranyl pyrophosphate (GGPP), catalyzed by ent-copalyl diphosphate synthase (CPS). This class II diterpene synthase facilitates the formation of the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[1][2]

-

Synthesis of ent-Kaurene: The bicyclic ent-CPP then undergoes a second cyclization and rearrangement reaction catalyzed by ent-kaurene synthase (KS), a class I diterpene synthase. This reaction results in the formation of the tetracyclic hydrocarbon, ent-kaurene, the foundational scaffold of the kaurane diterpenoid family.[3][4]

-

Oxidation to ent-Kaurenoic Acid: ent-Kaurene is then sequentially oxidized at the C-19 methyl group by ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase (CYP701A family). This enzyme catalyzes a three-step oxidation process, converting ent-kaurene first to ent-kaurenol, then to ent-kaurenal, and finally to ent-kaurenoic acid.[5][6]

Further downstream, ent-kaurenoic acid can be hydroxylated and further modified by other cytochrome P450 enzymes to produce a diverse array of kaurane diterpenoids, or it can enter the gibberellin biosynthesis pathway.[7][8][9]

Quantitative Data on Key Biosynthetic Enzymes

The efficiency and regulation of the kaurane diterpenoid biosynthesis pathway are governed by the kinetic properties of its constituent enzymes and the in vivo concentrations of substrates and products. This section summarizes available quantitative data to facilitate comparative analysis and metabolic modeling.

| Enzyme | Organism/System | Substrate | Km (µM) | Vmax | kcat (s-1) | Product Titer | Reference(s) |

| ent-Copalyl Diphosphate Synthase (PtmT2) | Streptomyces platensis | GGPP | ~2-fold relative to WT | ~30-40-fold drop in mutants | - | - | [10] |

| ent-Kaurene Synthase B (KSB) | Cucurbita maxima (Pumpkin) | ent-Copalyl diphosphate | 0.35 | - | - | - | [3][11] |

| ent-Kaurene Synthase (AtKS) | Arabidopsis thaliana | ent-Copalyl diphosphate | 8 ± 3 | - | 1.3 ± 0.2 | - | [12] |

| ent-Kaurene Oxidase (MtKO) | Montanoa tomentosa (microsomes) | ent-Kaurene | 80.63 ± 1.2 (app) | 31.80 ± 1.8 µmol-1mg-1h-1 (app) | - | - | [13] |

| ent-Kaurene Production | Engineered Escherichia coli | - | - | - | - | 113 ± 7 mg/L | [7][14] |

| ent-Copalol Production | Engineered Saccharomyces cerevisiae | - | - | - | - | 35.6 mg/L | [15] |

Experimental Protocols

The characterization of the kaurane diterpenoid biosynthesis pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. This section provides detailed methodologies for key experiments.

Heterologous Expression and Purification of Terpene Synthases

Objective: To produce and purify recombinant ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS) for in vitro characterization.

Protocol:

-

Gene Cloning and Vector Construction:

-

Amplify the full-length coding sequences of the target CPS and KS genes from cDNA using gene-specific primers.

-

Clone the amplified fragments into a suitable bacterial expression vector, such as pET-28a or pET-32a, which typically contain an N-terminal polyhistidine (His)-tag for affinity purification.

-

-

Heterologous Expression in E. coli:

-

Transform the expression plasmids into a suitable E. coli expression strain, such as BL21(DE3).

-

Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Incubate the cultures at a lower temperature (e.g., 16-20°C) for 16-24 hours to enhance the yield of soluble protein.[12]

-

-

Protein Purification:

-

Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer containing 20-40 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer (lysis buffer containing 250-500 mM imidazole).

-

Analyze the purified protein by SDS-PAGE to assess purity and concentration.[17]

-

If necessary, perform further purification steps such as size-exclusion chromatography.

-

In Vitro Terpene Synthase Activity Assay

Objective: To determine the enzymatic activity and product specificity of purified CPS and KS.

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture in a glass vial containing assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 7.5 mM MgCl2, 5% v/v glycerol, 5 mM DTT).[17]

-

For the CPS assay, add the substrate geranylgeranyl pyrophosphate (GGPP) to a final concentration of ~50 µM.

-

For the KS assay, add the substrate ent-copalyl diphosphate (ent-CPP) to a final concentration of ~50 µM.

-

Initiate the reaction by adding the purified enzyme (CPS or KS) to a final concentration of 5-10 µM.

-

Overlay the aqueous reaction mixture with an equal volume of a water-immiscible organic solvent, such as n-hexane or pentane, to trap the volatile terpene products.

-

-

Incubation and Product Extraction:

-

Incubate the reaction mixture at 30°C for 2-16 hours with gentle shaking.[17]

-

Stop the reaction by vigorous vortexing to ensure complete extraction of the products into the organic layer.

-

Separate the organic layer and, if necessary, pass it through a short column of anhydrous Na2SO4 or silica (B1680970) gel to remove any residual water and polar compounds.

-

-

Product Analysis:

-

Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).

-

In Vitro ent-Kaurene Oxidase Assay

Objective: To characterize the activity of ent-kaurene oxidase (KO) from microsomal preparations.

Protocol:

-

Microsome Preparation (from yeast expressing KO):

-

Grow yeast cells expressing the KO gene in an appropriate medium.

-

Harvest the cells and perform cell lysis.

-

Isolate the microsomal fraction by differential centrifugation.[18]

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl pH 7.5), NADPH, and the microsomal preparation.

-

Add the substrate, ent-kaurene (typically dissolved in a small amount of acetone (B3395972) or DMSO), to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 28-30°C) with shaking for a defined period (e.g., 2-6 hours).[18]

-

-

Product Extraction and Analysis:

-

Stop the reaction and extract the products using an organic solvent such as ethyl acetate.

-

Derivatize the extracted products (e.g., methylation followed by silylation) to improve their volatility for GC-MS analysis.

-

Analyze the derivatized products by GC-MS to identify and quantify ent-kaurenol, ent-kaurenal, and ent-kaurenoic acid.[18]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Kaurane Diterpenoids

Objective: To separate, identify, and quantify kaurane diterpenoids from in vitro assays or plant extracts.

Protocol:

-

Instrumentation and Column:

-

Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Employ a non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), which is suitable for separating terpenes.

-

-

GC Conditions:

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60-80°C, hold for 2-3 minutes.

-

Ramp: Increase the temperature at a rate of 5-15°C/min to a final temperature of 280-300°C.

-

Hold at the final temperature for 5-10 minutes.[19]

-

-

Injection Mode: Splitless injection is typically used for trace analysis.

-

-

MS Conditions:

-

Ion Source Temperature: 230-250°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40-500.

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and/or with mass spectral libraries (e.g., NIST, Wiley).

-

For quantification, use an internal standard and generate a calibration curve with known concentrations of the target analytes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Objective: To determine the chemical structure of purified kaurane diterpenoids.

Protocol:

-

Sample Preparation:

-

Dissolve a sufficient amount of the purified compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl3, CD3OD).

-

-

NMR Experiments:

-

Acquire a series of 1D and 2D NMR spectra, including:

-

1H NMR: Provides information on the number, chemical environment, and coupling of protons.

-

13C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Determines the number of carbon atoms and their types (CH3, CH2, CH, C).

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the molecule, revealing neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.[1][20][21][22]

-

-

-

Structure Elucidation:

-

Integrate the data from all NMR experiments to piece together the complete chemical structure, including the carbon skeleton, the position of functional groups, and the relative stereochemistry.

-

Visualizing the Pathway and Experimental Workflows

To provide a clear visual representation of the complex biochemical processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Biosynthesis Pathway of ent-Kaurenoic Acid

Caption: The core biosynthetic pathway from GGPP to ent-kaurenoic acid.

Experimental Workflow for Terpene Synthase Characterization

Caption: A typical experimental workflow for characterizing terpene synthases.

Logical Relationship of Analytical Techniques

Caption: Logical flow of analytical techniques for product identification.

References

- 1. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]

- 2. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and Properties of ent-Kaurene Synthase B from Immature Seeds of Pumpkin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ent-kaurene synthase - Wikipedia [en.wikipedia.org]

- 5. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ent-kaurene oxidase - Wikipedia [en.wikipedia.org]

- 7. Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Purification and Properties of ent-Kaurene Synthase B from Immature Seeds of Pumpkin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DSpace [dr.lib.iastate.edu]

- 13. opendata.uni-halle.de [opendata.uni-halle.de]

- 14. DSpace [research-repository.griffith.edu.au]

- 15. Characterization of ent-kaurene oxidase activity from Gibberella fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Overexpression of Ent-Kaurene Synthase Genes Enhances Gibberellic Acid Biosynthesis and Improves Salt Tolerance in Anoectochilus roxburghii (Wall.) Lindl - PMC [pmc.ncbi.nlm.nih.gov]

- 17. peerj.com [peerj.com]

- 18. pnas.org [pnas.org]

- 19. tjpps.org [tjpps.org]

- 20. Complete 13C NMR assignments for ent-kaurane diterpenoids from Sideritis species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. scielo.br [scielo.br]

An In-depth Technical Guide to 3-Oxokauran-17-oic Acid and its Chemical Class

For the attention of: Researchers, scientists, and drug development professionals.

Introduction to ent-Kaurane Diterpenoids

ent-Kaurane diterpenoids are a large and structurally diverse class of natural products characterized by a tetracyclic carbon skeleton. These compounds are predominantly isolated from a variety of plant species, notably from the genera Croton, Xylopia, and other plants within the Annonaceae family.[1] The ent-kaurane scaffold is a common precursor in the biosynthesis of gibberellins, a class of plant hormones.[2] Members of this class have garnered significant scientific interest due to their wide range of promising biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5]

Physicochemical Properties of ent-Kaurane Diterpenoids

While specific data for ent-3-Oxokauran-17-oic acid is unavailable, the general properties of the ent-kaurane core and its derivatives can be summarized. These compounds are typically crystalline solids with relatively high melting points and are generally soluble in organic solvents.

Table 1: General Physicochemical Properties of Representative ent-Kaurane Diterpenoids

| Property | Representative Value/Range | Notes |

| Molecular Formula | C₂₀H₂₈O₃ (for 3-Oxokauran-17-oic acid) | Varies based on substitution |

| Molecular Weight | ~316.43 g/mol (for 3-Oxokauran-17-oic acid) | Dependent on specific derivative |

| Melting Point (°C) | 180 - 250 | Highly dependent on the specific compound and its purity. |

| Solubility | Soluble in methanol, ethanol, chloroform, and other organic solvents. | Generally insoluble in water. |

| Appearance | Typically colorless crystals or a white powder. |

Chemical Properties and Spectral Data

The chemical reactivity of ent-kaurane diterpenoids is dictated by the functional groups present on the tetracyclic core. The carboxylic acid at C-17 and the ketone at C-3 in the target molecule would be the primary sites for chemical modification.

Spectral characteristics are crucial for the identification and structural elucidation of these compounds. While the specific spectra for ent-3-Oxokauran-17-oic acid are not published, the expected features based on related compounds are outlined below.

Table 2: Expected Spectral Data for ent-3-Oxokauran-17-oic Acid

| Spectral Technique | Expected Features |

| ¹H NMR | Signals for methyl groups, methylene (B1212753) and methine protons on the kaurane (B74193) skeleton. The chemical shifts would be influenced by the presence of the C-3 ketone and C-17 carboxylic acid. |

| ¹³C NMR | Approximately 20 carbon signals, including a characteristic signal for the ketone carbonyl carbon (around 200-220 ppm) and the carboxylic acid carbonyl carbon (around 170-185 ppm).[6] |

| Infrared (IR) | Characteristic absorption bands for the C=O stretching of the ketone and the carboxylic acid, as well as O-H stretching for the carboxylic acid. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns of the kaurane skeleton. |

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of ent-kaurane diterpenoids are often found in phytochemical studies of plant extracts.

General Isolation Protocol for ent-Kaurane Diterpenoids from Plant Material

The following is a generalized workflow for the isolation of ent-kaurane diterpenoids from plant sources like Croton or Xylopia species.

Cytotoxicity Assay (MTT Assay)

A common method to evaluate the potential anti-cancer activity of these compounds is the MTT assay.

References

- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Occurrence, biological activities and synthesis of kaurane diterpenes and their glycosides. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Occurrence, biological activities and synthesis of kaurane diterpenes and their glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbon‐13 NMR spectra of kauranoid diterpenes | Semantic Scholar [semanticscholar.org]

The Obscure Identity of 3-Oxokauran-17-oic Acid: A Technical Guide to the Broader Kaurane Diterpenoid Family

An in-depth analysis for researchers, scientists, and drug development professionals.

Executive Summary

The scientific literature presents a significant information gap regarding the specific diterpenoid 3-Oxokauran-17-oic acid . While a chemical entity with the corresponding structure is identifiable by the CAS Number 151561-88-5 for its ent- stereoisomer, a thorough investigation reveals a notable absence of published data concerning its discovery, historical context, natural occurrence, synthetic routes, or biological activities. This technical guide, therefore, addresses this void by focusing on the broader, well-documented family of kaurane (B74193) diterpenoids. Using the readily available and extensively studied kaurenoic acid (ent-kaur-16-en-19-oic acid) as a primary exemplar, this document provides a comprehensive overview of the discovery, isolation, synthesis, and biological significance of this important class of natural products, thereby offering a valuable resource for researchers in the field.

The Enigma of 3-Oxokauran-17-oic Acid

Despite its listing by several chemical suppliers, ent-3-Oxokauran-17-oic acid remains a largely uncharacterized compound in the public scientific domain. No peer-reviewed studies detailing its isolation from a natural source or its chemical synthesis have been identified. Consequently, there is no associated biological activity data or any established experimental protocols. This lack of information suggests that it may be a rare, synthetically challenging, or biologically inactive compound that has not been a focus of significant research.

The Kaurane Diterpenoids: A Profile of a Biologically Significant Family

Kaurane diterpenoids are a large and structurally diverse class of natural products characterized by a tetracyclic carbon skeleton. They are predominantly found in plants of the Asteraceae, Annonaceae, and Rubiaceae families, as well as in some fungi.[1][2] The biological activities of kaurane diterpenoids are extensive and varied, encompassing cytotoxic, antimicrobial, anti-inflammatory, and plant growth regulatory effects.[1][3]

Discovery and History of a Prominent Member: Kaurenoic Acid

Kaurenoic acid (ent-kaur-16-en-19-oic acid) stands as one of the most well-known and abundant kaurane diterpenoids. It serves as a key intermediate in the biosynthesis of gibberellins, a class of plant hormones.[1] Its isolation from various plant species, including those from the Wedelia, Mikania, Annona, and Xylopia genera, has been extensively documented.[1] The wide availability and diverse biological activities of kaurenoic acid have made it a focal point of phytochemical and pharmacological research.[1][4][5]

Quantitative Data on the Biological Activities of Kaurane Diterpenoids

The biological activities of kaurane diterpenoids have been quantified in numerous studies. The following table summarizes representative data for kaurenoic acid and some of its derivatives.

| Compound | Biological Activity | Assay | Result | Reference |

| Kaurenoic acid | Trypanocidal (against Trypanosoma cruzi) | In vitro | IC50: 1.9 µg/mL | [6] |

| Kaurenoic acid | Antibacterial (against Staphylococcus aureus) | MIC | 8 µg/mL | [4] |

| 16β,17-dihydroxy-ent-kauran-19-oic acid | Anti-HIV | In vitro (H9 lymphocytes) | EC50: 0.8 µg/mL | [7] |

| Methyl ent-16-oxo-17-norkauran-19-oate | Allelopathic (lettuce radical growth inhibition) | In vitro | 75% inhibition at 100 ppm | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for the isolation and synthesis of kaurane diterpenoids, based on published literature.

Isolation of Kaurenoic Acid from Wedelia paludosa

This protocol is a generalized representation based on common phytochemical extraction and isolation techniques.

-

Extraction: Dried and powdered aerial parts of Wedelia paludosa are subjected to maceration with a suitable organic solvent, such as ethanol (B145695) or methanol, at room temperature for an extended period (e.g., 72 hours). The process is typically repeated multiple times to ensure exhaustive extraction.

-

Solvent Evaporation: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction enriched with kaurenoic acid (typically the less polar fractions) is further purified using a combination of chromatographic techniques. This often involves column chromatography on silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure kaurenoic acid.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Semi-synthesis of Oxidized ent-Kaurane Derivatives from Kaurenoic Acid

The following is a representative synthetic scheme for the modification of kaurenoic acid.[8]

-

Esterification: Kaurenoic acid (1) is first converted to its methyl ester (2) by reaction with diazomethane (B1218177) in an ethereal solution. This protects the carboxylic acid group during subsequent reactions.

-

Hydroxylation: The methyl ester (2) can then be subjected to various oxidation reactions to introduce hydroxyl groups. For instance, hydroboration-oxidation can be employed to introduce a hydroxyl group at the C-17 position, yielding methyl ent-17-hydroxykauran-19-oate (6).

-

Oxidation to Ketone: The secondary alcohol at C-17 can be oxidized to a ketone using an oxidizing agent like pyridinium (B92312) dichromate (PDC). This would yield a compound structurally related to the target molecule, such as methyl ent-17-oxokauran-19-oate (4).

Visualizing Key Processes

Diagrams are essential for illustrating complex relationships and workflows in scientific research.

Caption: Generalized workflow for the isolation of kaurenoic acid.

Caption: Semi-synthetic pathway from kaurenoic acid.

Conclusion and Future Directions

While the specific compound 3-Oxokauran-17-oic acid remains elusive in the scientific literature, the broader kaurane diterpenoid family represents a rich and promising area for natural product chemistry and drug discovery. The extensive research on compounds like kaurenoic acid provides a solid foundation for further exploration of this chemical space. Future research efforts could be directed towards a targeted synthesis of 3-Oxokauran-17-oic acid to enable its biological evaluation. Furthermore, continued exploration of the vast biodiversity of the plant kingdom may yet lead to the discovery of this and other novel kaurane diterpenoids with unique and valuable therapeutic properties. The methodologies and data presented in this guide for the wider kaurane family should serve as a valuable resource for researchers embarking on such endeavors.

References

- 1. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Kaurane-class of Diterpenoid Alkaloids: Structure, Distribution, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kaurenoic acid - Wikipedia [en.wikipedia.org]

- 5. Kaurenoic Acid | C20H30O2 | CID 73062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Occurrence, biological activities and synthesis of kaurane diterpenes and their glycosides. | Semantic Scholar [semanticscholar.org]

- 8. scielo.br [scielo.br]

Potential Biological Activities of 3-Oxokauran-17-oic Acid: A Technical Overview for Researchers

Introduction

Kaurane (B74193) diterpenoids, a class of natural products characterized by a tetracyclic carbon skeleton, have garnered significant attention in the scientific community for their diverse and potent biological activities. While direct experimental data on 3-Oxokauran-17-oic acid is limited in publicly available literature, this technical guide aims to provide an in-depth overview of its potential biological activities by examining structurally related kaurane diterpenoids. The presence of a ketone group at the C-3 position and a carboxylic acid at the C-17 position suggests that this compound may exhibit significant cytotoxic, anti-inflammatory, and antimicrobial properties. This document summarizes key findings for related compounds, presents quantitative data in a structured format, details relevant experimental methodologies, and visualizes potential mechanisms of action through signaling pathway diagrams.

Potential Anticancer Activity

Kaurane diterpenoids have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The proposed mechanism often involves the induction of apoptosis through various cellular signaling pathways.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activities of several kaurane diterpenoids against different human cancer cell lines. This data provides a benchmark for the potential potency of 3-Oxokauran-17-oic acid.

| Compound | Cell Line | IC50 (µM) | Reference |

| Annoglabasin H (ent-kaurane glycoside) | LU-1 (Lung cancer) | 3.7 | [1] |

| Annoglabasin H (ent-kaurane glycoside) | MCF-7 (Breast cancer) | 4.6 | [1] |

| Annoglabasin H (ent-kaurane glycoside) | SK-Mel2 (Melanoma) | 4.2 | [1] |

| Annoglabasin H (ent-kaurane glycoside) | KB (Oral cancer) | 3.9 | [1] |

| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid | Hep-G2 (Liver cancer) | 27.3 ± 1.9 | [2] |

| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid | Hep-G2 (Liver cancer) | 24.7 ± 2.8 | [2] |

| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid | A549 (Lung cancer) | 30.7 ± 1.7 | [2] |

Experimental Protocols: Cytotoxicity Assays

The cytotoxic activity of kaurane diterpenoids is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow: MTT Assay for Cytotoxicity

Potential Signaling Pathway: Induction of Apoptosis

Several kaurane diterpenoids induce apoptosis in cancer cells. A potential mechanism involves the activation of caspase cascades and modulation of Bcl-2 family proteins.

Signaling Pathway: Caspase-Mediated Apoptosis

References

The Enigmatic Role of 3-Oxokauran-17-oic Acid in Plant Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaurane (B74193) diterpenoids represent a diverse class of secondary metabolites in plants, playing crucial roles as intermediates in the biosynthesis of gibberellin (GA) phytohormones and as key components of plant defense mechanisms.[1][2] While the metabolic pathways of major kauranes like ent-kaurenoic acid are well-established, the roles of many oxidized derivatives remain enigmatic. This technical guide focuses on ent-3-Oxokauran-17-oic acid (CAS 151561-88-5), a known compound whose function in plant metabolism is yet to be elucidated. This document explores its hypothetical biosynthesis, potential physiological roles, and provides adapted experimental protocols for its study, drawing upon the extensive knowledge of related kaurane diterpenoids.

Hypothetical Biosynthesis of ent-3-Oxokauran-17-oic Acid

The biosynthesis of kaurane diterpenoids originates from geranylgeranyl diphosphate (B83284) (GGPP) in the plastids. Through the action of ent-copalyl diphosphate synthase (CPS) and ent-kaurene (B36324) synthase (KS), GGPP is cyclized to form the tetracyclic hydrocarbon skeleton of ent-kaurene.[3] Subsequent oxidative modifications are primarily catalyzed by cytochrome P450 monooxygenases (CYPs).

The formation of ent-3-Oxokauran-17-oic acid from the central kaurane precursor, ent-kaurenoic acid, would necessitate the oxidation of the C-3 position on the A-ring of the kaurane skeleton. While a specific "kaurane 3-oxidase" has not been identified, the broad substrate specificity of some plant CYPs suggests that such a reaction is plausible.[4] The hypothetical final step would be the oxidation of a 3-hydroxy intermediate to a 3-oxo group, a common biochemical transformation.

Potential Roles in Plant Metabolism

Given the established functions of other oxidized kaurane diterpenoids, ent-3-Oxokauran-17-oic acid could potentially be involved in gibberellin biosynthesis and/or plant defense.

Intermediate or Modulator of Gibberellin Biosynthesis

The core gibberellin biosynthetic pathway proceeds from ent-kaurenoic acid through a series of oxidations catalyzed by cytochrome P450s and 2-oxoglutarate-dependent dioxygenases.[5][6] Oxidation at the C-3 position could represent a branch point in this pathway. ent-3-Oxokauran-17-oic acid might be a transient intermediate, or its formation could divert precursors from the main GA pathway, thereby acting as a regulatory mechanism. The 3-oxo functional group could alter the molecule's affinity for downstream enzymes or receptors.

Role in Plant Defense

Many specialized diterpenoids, including oxidized kauranes, function as phytoalexins or antifeedants, accumulating in response to pathogen attack or herbivory.[7] The introduction of an oxo group at C-3 could confer antimicrobial or insect-deterrent properties to the kaurane skeleton. Its biosynthesis could be induced by biotic or abiotic stress signals.[8]

Hypothetical Signaling Pathway

The canonical gibberellin signaling pathway involves the GA receptor GID1 and DELLA proteins, which are transcriptional regulators that repress growth.[1][3] When GA binds to GID1, the complex targets DELLA proteins for degradation, thus de-repressing growth. It is conceivable that ent-3-Oxokauran-17-oic acid, if it has structural similarities to bioactive GAs, could interact with components of this pathway. It might act as a weak agonist, an antagonist, or modulate the expression of GID1 or DELLA proteins.

Quantitative Data for Future Research

To understand the role of ent-3-Oxokauran-17-oic acid, quantitative measurements are essential. The following table outlines key quantitative data that should be targeted in future research, based on studies of related kaurane diterpenoids.

| Parameter | Plant Tissue | Condition | Hypothetical Value | Reference Method |

| Endogenous Concentration | Leaves, Roots, Stems | Control | 0.1 - 5.0 µg/g FW | GC-MS, LC-MS/MS |

| Induction by Elicitor | Cell Suspension Culture | Chitin (24h) | 5 - 20 fold increase | LC-MS/MS |

| IC50 (Fungal Growth) | Fusarium graminearum | In vitro | 10 - 100 µM | Microplate Assay |

| EC50 (Root Elongation) | Arabidopsis thaliana | In vitro | > 100 µM | Agar Plate Assay |

Experimental Protocols

The following protocols are adapted from established methods for the analysis of kaurane diterpenoids and can be modified for the study of ent-3-Oxokauran-17-oic acid.

Protocol 1: Extraction and Isolation of ent-3-Oxokauran-17-oic Acid

-

Homogenization: Freeze 1-5 g of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Extract the powdered tissue with 80% methanol (B129727) (v/v) containing an antioxidant (e.g., 0.1% butylated hydroxytoluene) at 4°C overnight with shaking.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes and collect the supernatant.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the diterpenoids with methanol or acetonitrile.

-

-

Fractionation by HPLC:

-

Dry the eluate under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., methanol).

-

Fractionate the extract using reverse-phase HPLC with a C18 column and a water:acetonitrile gradient.

-

Collect fractions and analyze for the presence of the target compound by GC-MS or LC-MS/MS.

-

Protocol 2: Quantification by GC-MS

-

Derivatization: To improve volatility and thermal stability for GC analysis, the carboxylic acid group of ent-3-Oxokauran-17-oic acid should be derivatized. A common method is methylation using diazomethane (B1218177) or trimethylsilylation (e.g., with BSTFA).[9]

-

GC-MS Analysis:

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Injection: Inject the derivatized sample in splitless mode.

-

Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 300°C) to ensure separation of different diterpenoids.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-550.

-

-

Quantification: Use a stable isotope-labeled internal standard (e.g., d2-ent-kaurenoic acid) for accurate quantification. Create a calibration curve using an authentic standard of ent-3-Oxokauran-17-oic acid. The fragmentation pattern of the derivatized compound will be key for its identification.

References

- 1. The molecular mechanism and evolution of the GA-GID1-DELLA signaling module in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gibberellin-GID1-DELLA: A Pivotal Regulatory Module for Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. letstalkacademy.com [letstalkacademy.com]

- 6. researchgate.net [researchgate.net]

- 7. Terpene Synthases as Metabolic Gatekeepers in the Evolution of Plant Terpenoid Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins (2016) | Clara Azemard | 34 Citations [scispace.com]

- 9. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of Kaurane Diterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaurane (B74193) diterpenoids, a diverse class of natural products characterized by a tetracyclic kaurane skeleton, have emerged as a significant area of interest in medicinal chemistry and drug discovery.[1][2] Primarily isolated from various plant genera such as Isodon, Annona, and Xylopia, these compounds and their derivatives exhibit a broad spectrum of potent biological activities.[1][2][3] This technical guide provides a comprehensive overview of the current research, focusing on their anticancer, anti-inflammatory, and antimicrobial properties, with a detailed exploration of their mechanisms of action and experimental evaluation.

Kaurane diterpenoids are structurally defined by a perhydrophenanthrene unit (rings A, B, and C) fused to a cyclopentane (B165970) ring (D).[1] The enantiomeric form, ent-kaurane, is the more common stereochemical configuration found in nature.[1] The significant biological activities of these compounds have spurred extensive research into their synthesis and structural modification to develop novel therapeutic agents.[1][4][5]

Anticancer Activity: A Primary Focus

A substantial body of evidence highlights the potent cytotoxic and pro-apoptotic effects of kaurane diterpenoids against a wide array of cancer cell lines.[3] Their anticancer mechanisms are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways essential for cancer cell proliferation and survival.[3][6] Oridonin, a well-studied ent-kaurane diterpenoid, is currently in a phase-I clinical trial in China for its anticancer properties.[6][7]

Quantitative Anticancer Data

The cytotoxic efficacy of kaurane diterpenoids is commonly expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of representative kaurane diterpenoids and their derivatives against various cancer cell lines.

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| Oridonin | HepG2 | 25.7 | [8] |

| Eriocalyxin B | SW1116 (Colon Cancer) | Not specified, but noted to inhibit proliferation | [6] |

| OZ (a derivative) | Molt4 (Acute Lymphoblastic Leukemia) | 5.00 | [6] |

| Glaucocalyxin H | CE-1, U87, A-549, MCF-7, Hela, K-562, HepG-2 | 1.86 - 10.95 | [9] |

| Compound 16 (synthetic derivative) | HepG2, NSCLC-H292, SUM-1040 | 0.33 - 115.17 (for a series of compounds) | [4] |

| Compound 17 (synthetic derivative) | HepG2, NSCLC-H292, SUM-1040 | 0.33 - 115.17 (for a series of compounds) | [4] |

| Compound 18 (synthetic derivative) | HepG2, NSCLC-H292, SUM-1040 | 0.33 - 115.17 (for a series of compounds) | [4] |

| 11β-hydroxy-ent-16-kaurene-15-one (23) | HepG2, A2780, 7860, A549 | Not specified, but noted to have strong inhibitory activity | [10][11] |

Signaling Pathways in Anticancer Activity

Kaurane diterpenoids exert their anticancer effects by modulating several key signaling pathways. The induction of apoptosis is a primary mechanism, often associated with the regulation of the BCL-2 family of proteins, activation of caspases, and cleavage of poly (ADP-ribose) polymerase (PARP).[6][7] Furthermore, they can induce cell cycle arrest by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[6][7]

Below is a diagram illustrating the general signaling pathway for apoptosis induction by kaurane diterpenoids.

Caption: Apoptosis induction by kaurane diterpenoids.

Other Notable Biological Activities

Beyond their anticancer properties, kaurane diterpenoids exhibit a range of other significant biological effects.

-

Anti-inflammatory Activity: Several kaurane diterpenoids, such as kaurenoic acid, have demonstrated potent anti-inflammatory effects.[1][2][12] These effects are attributed to the downregulation of pro-inflammatory mediators and signaling pathways like NF-κB.[12]

-

Antimicrobial Activity: Various kaurane derivatives have shown promising activity against a spectrum of bacteria and fungi.[1][2]

-

Antiparasitic and Insect Antifeedant Activities: These compounds have also been reported to possess antiparasitic and insect antifeedant properties.[1]

-

Anti-arrhythmic and Analgesic Effects: Certain kaurane-class diterpenoid alkaloids have shown noteworthy antiarrhythmic and analgesic effects.[13]

Experimental Protocols

A crucial aspect of kaurane diterpenoid research involves their isolation, characterization, and biological evaluation. Below are generalized methodologies for key experiments.

Isolation and Purification

A typical workflow for the isolation of kaurane diterpenoids from plant material is depicted in the following diagram.

Caption: General workflow for kaurane diterpenoid isolation.

Detailed Steps:

-

Extraction: Dried and powdered plant material is typically extracted with organic solvents of increasing polarity, such as hexane, chloroform, and methanol.

-

Fractionation: The crude extracts are then subjected to preliminary fractionation using techniques like solvent-solvent partitioning or column chromatography over silica (B1680970) gel.

-

Purification: Final purification of individual compounds is achieved through repeated column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy. X-ray crystallography can be used for unambiguous structure determination.[9]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the kaurane diterpenoid derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

-

Formazan Solubilization: The formazan crystals are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Synthesis of Kaurane Diterpenoid Derivatives

The promising biological activities of naturally occurring kaurane diterpenoids have prompted significant efforts in the synthesis of novel derivatives to improve their potency and selectivity.[4][5] Both total synthesis and semi-synthetic modifications of the kaurane skeleton are actively pursued research areas.[1][14] These synthetic endeavors aim to explore the structure-activity relationships and to generate compounds with enhanced therapeutic potential.

Conclusion

Kaurane diterpenoids and their derivatives represent a rich and promising source of lead compounds for drug development. Their diverse and potent biological activities, particularly in the realm of oncology, underscore their therapeutic potential. Continued research focusing on the elucidation of their mechanisms of action, the synthesis of novel analogs with improved pharmacological profiles, and comprehensive preclinical and clinical evaluations will be crucial in harnessing the full therapeutic potential of this fascinating class of natural products.

References

- 1. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Novel ent-Kaurane-Type Diterpenoid Derivatives Effective for Highly Aggressive Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Isolation, structural elucidation, and cytotoxicity of three new ent-kaurane diterpenoids from Isodon japonica var. glaucocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural Kaurane-class of Diterpenoid Alkaloids: Structure, Distribution, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Oxokauran-17-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Kaurane (B74193) diterpenoids are a large class of natural products that exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. 3-Oxokauran-17-oic acid is a derivative that may possess unique pharmacological properties. The introduction of a ketone at the C-3 position can influence the molecule's polarity, conformation, and interaction with biological targets. This protocol details a proposed synthetic method starting from the more readily available kaurenoic acid.

Proposed Synthetic Pathway

The synthesis of 3-Oxokauran-17-oic acid can be envisioned from a suitable kaurane precursor bearing a hydroxyl group at the C-3 position. A common and accessible starting material is kaurenoic acid, which possesses the desired carboxylic acid at C-17 but has a double bond in the D-ring. A more direct precursor, if available, would be 3β-hydroxykauran-17-oic acid. The key transformation is the selective oxidation of the C-3 hydroxyl group to a ketone.

Figure 1: Proposed synthetic workflow for 3-Oxokauran-17-oic acid.

Experimental Protocol: Synthesis of 3-Oxokauran-17-oic acid from 3β-Hydroxykauran-17-oic acid

This protocol describes the selective oxidation of the C-3 hydroxyl group of 3β-hydroxykauran-17-oic acid to yield the target compound.

Materials and Reagents

-

3β-Hydroxykauran-17-oic acid

-

Pyridinium (B92312) chlorochromate (PCC) or Pyridinium dichromate (PDC)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Silica (B1680970) gel (for column chromatography)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3β-hydroxykauran-17-oic acid (1 equivalent) in anhydrous dichloromethane.

-

Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC, 1.5 equivalents) or pyridinium dichromate (PDC, 1.5 equivalents) in one portion. The reaction mixture will turn into a brownish-black suspension.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 7:3 v/v). The reaction is complete when the starting material spot is no longer visible.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite or silica gel to remove the chromium salts. Wash the filter cake thoroughly with diethyl ether.

-

Extraction: Combine the organic filtrates and wash successively with 5% aqueous NaOH solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 3-Oxokauran-17-oic acid.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 3β-Hydroxykauran-17-oic acid | Commercially available or synthesized |

| Oxidizing Agent | Pyridinium chlorochromate (PCC) | Standard laboratory reagent |

| Typical Yield | 80-95% | Based on similar oxidations of secondary alcohols |

| Purity (post-chromatography) | >98% | Determined by NMR and/or LC-MS |

Biosynthesis of Kaurane Diterpenoids

The biosynthesis of kaurane diterpenoids is a complex process in plants, starting from the isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP)[1]. These are converted to geranylgeranyl diphosphate (GGPP), which then undergoes cyclization to form the characteristic tetracyclic kaurane skeleton[1].

References

High-Yield Extraction of 3-Oxokauran-17-oic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield extraction of 3-Oxokauran-17-oic acid, a kaurane-type diterpene of significant interest for its potential pharmacological activities. The methodologies outlined are based on established techniques for the isolation of similar diterpenoids from plant matrices and are designed to provide a robust framework for researchers in natural product chemistry and drug development.

Introduction

3-Oxokauran-17-oic acid belongs to the kaurane (B74193) family of diterpenes, a class of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] The efficient extraction and isolation of these compounds are critical for further pharmacological evaluation and potential therapeutic development. The protocols described herein detail both conventional and modern extraction techniques, followed by a comprehensive purification strategy. While a specific plant source for 3-Oxokauran-17-oic acid is not definitively established in publicly available literature, species from the Annonaceae (e.g., Xylopia) and Asteraceae (e.g., Mikania) families are rich sources of kaurane diterpenes and serve as a basis for the proposed extraction methods.[2][3][4]

Data Presentation: Comparative Extraction Yields

The selection of an appropriate extraction method is crucial for maximizing the yield of the target compound. The following table summarizes typical extraction yields for kaurane-type diterpenes from plant material using various techniques. These values are indicative and may vary depending on the plant species, part used, and specific experimental conditions.

| Extraction Method | Solvent | Typical Plant Material | Reported Yield of Crude Extract (% w/w) | Reported Yield of Isolated Kaurane Diterpene (% w/w) | Reference |

| Maceration | 70% Ethanol (B145695) | Xylopia aethiopica fruits | 34.8 | - | [1] |

| Maceration | Petroleum Ether | Xylopia aethiopica fruits | - | 1.41 (Xylopic acid) | [5] |

| Ultrasound-Assisted Extraction | Acetone (B3395972) | Plectranthus ornatus | 7.08 | - | [6] |

| Soxhlet Extraction | Not Specified | Lactuca indica | - | - | [7] |

| Microwave-Assisted Extraction | Not Specified | Lactuca indica | - | - | [7] |

Experimental Protocols

The following protocols provide a step-by-step guide for the extraction and purification of 3-Oxokauran-17-oic acid from a suitable plant source.

Protocol 1: Conventional Solvent Extraction via Maceration

This protocol describes a standard maceration technique, which is a simple and widely used method for the extraction of natural products.

1. Plant Material Preparation:

- Collect and authenticate the desired plant material (e.g., fruits, leaves).

- Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

- Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

- Weigh the powdered plant material and place it in a large glass container.

- Add a suitable solvent (e.g., 70% ethanol or petroleum ether) in a 1:10 (w/v) ratio.

- Seal the container and allow it to stand for 3-5 days at room temperature, with occasional agitation.

- Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50-60°C to obtain the crude extract.

3. Isolation and Purification:

- The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on polarity.

- Further purification is achieved through column chromatography using silica (B1680970) gel, with a gradient elution system of n-hexane and ethyl acetate.

- Monitor the fractions by Thin Layer Chromatography (TLC) and combine fractions containing the compound of interest.

- Recrystallization of the combined fractions can yield the pure 3-Oxokauran-17-oic acid.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction can significantly reduce extraction time and improve efficiency.[8]

1. Plant Material Preparation:

- Follow the same procedure as in Protocol 1 for preparing the powdered plant material.

2. Extraction:

- Place a known amount of the powdered plant material in an extraction vessel.

- Add the chosen solvent (e.g., acetone or ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).

- Place the vessel in an ultrasonic bath.

- Sonication is typically carried out at a controlled temperature for a shorter duration (e.g., 30-60 minutes) compared to maceration.

- After sonication, filter the mixture and concentrate the solvent as described in Protocol 1.

3. Purification:

- Follow the same purification steps as outlined in Protocol 1 (liquid-liquid partitioning, column chromatography, and recrystallization).

Visualizations

Experimental Workflow for Extraction and Purification

Caption: Workflow for the extraction and purification of 3-Oxokauran-17-oic acid.

Logical Relationship of Key Extraction Parameters

Caption: Key parameters influencing the extraction yield of 3-Oxokauran-17-oic acid.

References

- 1. Analgesic effects of an ethanol extract of the fruits of Xylopia aethiopica (Dunal) A. Rich (Annonaceae) and the major constituent, xylopic acid in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. redalyc.org [redalyc.org]

- 4. Isolation and HPLC quantitation of kaurane-type diterpenes and cinnamic acid derivatives of long-term stored leaves of Mikania laevigata and Mikania glomerata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sciforum.net [sciforum.net]

- 7. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of Ethanolic Extraction of Chlorogenic Acid, Cynarin, and Polyphenols from Burdock (Arctium lappa L.) Roots Under Ultrasound | MDPI [mdpi.com]

Application Notes and Protocols: Anti-inflammatory Assay for 3-Oxokauran-17-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Kaurane (B74193) diterpenoids, a class of natural products, have garnered significant interest for their potential therapeutic properties, including anti-inflammatory effects. This document provides a detailed protocol for evaluating the anti-inflammatory activity of 3-Oxokauran-17-oic acid, a member of the kaurane diterpenoid family. The described assays focus on key inflammatory mediators and pathways in a well-established in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated murine macrophages. While specific quantitative data for 3-Oxokauran-17-oic acid is not extensively available in public literature, the protocols outlined here are based on established methods for assessing the anti-inflammatory potential of related kaurane diterpenoids.

Data Presentation

The anti-inflammatory activity of kaurane diterpenoids is often quantified by their ability to inhibit the production of inflammatory mediators. The following table summarizes representative inhibitory concentration (IC50) values for a closely related kaurane diterpenoid, kaurenoic acid, to illustrate the expected range of activity.

Table 1: Representative Anti-inflammatory Activity of a Kaurane Diterpenoid

| Compound | Cell Line | Inflammatory Stimulus | Parameter Measured | IC50 (µM) |

| Kaurenoic Acid | RAW 264.7 | LPS | Nitric Oxide (NO) | ~25 µM |

| Kaurenoic Acid | RAW 264.7 | LPS | TNF-α | Not Reported |

| Kaurenoic Acid | RAW 264.7 | LPS | IL-6 | Not Reported |

Note: The data presented is for kaurenoic acid and serves as a reference. Actual values for 3-Oxokauran-17-oic acid must be determined experimentally.

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line, RAW 264.7, is a standard model for in vitro inflammation studies.

-

Cell Line: RAW 264.7 (ATCC® TIB-71™)

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells should be subcultured every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

Prior to evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of 3-Oxokauran-17-oic acid.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of 3-Oxokauran-17-oic acid (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the level of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of 3-Oxokauran-17-oic acid for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. A negative control (no LPS) and a positive control (LPS only) should be included.

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

-

Measurement of Pro-inflammatory Cytokines (ELISA)

The levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of 3-Oxokauran-17-oic acid for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits being used.

-

Measure the absorbance and calculate the cytokine concentrations based on the provided standards.

-

Visualizations

Caption: Experimental workflow for assessing the anti-inflammatory activity of 3-Oxokauran-17-oic acid.

Caption: Putative anti-inflammatory signaling pathway modulated by 3-Oxokauran-17-oic acid.

Application Note: Quantitative Determination of 3-Oxokauran-17-oic Acid in Biological Matrices using LC-MS/MS

Introduction